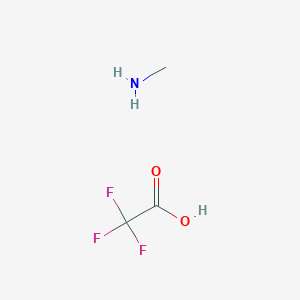

Methylamine; trifluoroacetic acid

Description

Contextualization of Acid-Base Interactions in Chemical Systems

Acid-base reactions are fundamental processes in chemistry, typically involving the transfer of a proton (H+) from an acid to a base. masterorganicchemistry.comlibretexts.org According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. libretexts.org When an acid donates a proton, it forms its conjugate base, and when a base accepts a proton, it forms its conjugate acid. masterorganicchemistry.comlibretexts.org The strength of an acid is determined by its ability to donate a a proton, often quantified by its pKa value; a lower pKa indicates a stronger acid. youtube.com

The reaction between an acid and a base is an equilibrium process, with the position of the equilibrium favoring the formation of the weaker acid and weaker base. youtube.com This principle is crucial for predicting the direction and extent of an acid-base reaction. The stability of the resulting conjugate base also plays a significant role; factors that stabilize the conjugate base will increase the acidity of the parent acid. masterorganicchemistry.com

Overview of Trifluoroacetic Acid as a Multifunctional Chemical Entity

Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH, is a powerful organic acid due to the strong electron-withdrawing effect of the three fluorine atoms. wikipedia.org This inductive effect weakens the oxygen-hydrogen bond, making the proton more easily donatable and stabilizing the resulting trifluoroacetate (B77799) anion. wikipedia.org TFA is approximately 34,000 times more acidic than acetic acid. wikipedia.org

TFA's unique combination of properties, including its strong acidity, volatility, and solubility in many organic solvents, makes it a versatile reagent in organic synthesis. wikipedia.orgresearchgate.net It is frequently employed as a catalyst, a solvent, and a reagent for various chemical transformations. researchgate.neteurekaselect.com These include its use in rearrangements, the removal of protecting groups (such as the Boc group in peptide synthesis), and as a precursor for synthesizing other fluorinated compounds. wikipedia.orgresearchgate.net Furthermore, TFA is utilized as an ion-pairing agent in analytical techniques like high-performance liquid chromatography (HPLC), particularly for the separation of peptides and proteins. wikipedia.orgnih.gov

Significance of Methylamine-Trifluoroacetic Acid Ion Pairs/Complexes in Contemporary Chemical Investigations

The reaction between methylamine (B109427) (CH₃NH₂), a base, and trifluoroacetic acid results in the formation of an ion pair, methylammonium (B1206745) trifluoroacetate (CH₃NH₃⁺CF₃COO⁻). This salt is formed through the transfer of a proton from the carboxylic acid group of TFA to the lone pair of electrons on the nitrogen atom of methylamine.

This specific ion pair has garnered attention in several areas of chemical research. For instance, organic salts like methylammonium trifluoroacetate are used as precursors in the fabrication of perovskite-based optoelectronic devices. greatcellsolarmaterials.com The properties of the resulting materials can be tuned by the choice of the organic cation. Additionally, the study of such ion pairs provides insights into the fundamental nature of intermolecular interactions and their influence on the physical and chemical properties of materials. The formation of these complexes can also be relevant in the context of analytical chemistry, where ion-pairing reagents are used to enhance the separation and detection of analytes. nih.govcreative-proteomics.com

Interactive Data Tables

Below are interactive tables summarizing key properties of the compounds discussed in this article.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6F3NO2 |

|---|---|

Molecular Weight |

145.08 g/mol |

IUPAC Name |

methanamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.CH5N/c3-2(4,5)1(6)7;1-2/h(H,6,7);2H2,1H3 |

InChI Key |

XETFBTXVGCQYBD-UHFFFAOYSA-N |

Canonical SMILES |

CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Preparation of Methylamine (B109427) Trifluoroacetate (B77799) Salts

The synthesis of methylammonium (B1206745) trifluoroacetate is a direct acid-base neutralization reaction. The process involves the reaction of methylamine, a base, with trifluoroacetic acid.

A general and effective method for the preparation of such ammonium (B1175870) trifluoroacetate salts involves the dropwise addition of one molar equivalent of trifluoroacetic acid to a stirred solution of one molar equivalent of the corresponding amine in a dry, inert solvent like diethyl ether. The reaction is typically conducted under an inert atmosphere, for instance, nitrogen, and may require cooling in an ice bath to manage the exothermic nature of the neutralization. The resulting salt often precipitates from the solution as a solid. This precipitate can then be collected by filtration, washed with a non-polar solvent such as pentane (B18724) to remove any unreacted starting materials, and dried under vacuum to yield the pure salt.

Table 1: General Conditions for Ammonium Trifluoroacetate Salt Formation

| Parameter | Condition |

| Reactants | Amine (e.g., Methylamine), Trifluoroacetic Acid |

| Solvent | Dry Diethyl Ether |

| Atmosphere | Inert (e.g., Nitrogen) |

| Temperature | Cooled (Ice Bath) |

| Work-up | Filtration, Washing (Pentane), Drying (Vacuum) |

Trifluoroacetylation Reactions Utilizing Trifluoroacetic Acid and Amine Substrates

Trifluoroacetic acid and its derivatives are key reagents in trifluoroacetylation, a process that involves the introduction of a trifluoroacetyl group onto a substrate. This strategy is widely used for creating derivatives and for protecting amine functionalities during multi-step syntheses.

Formation of N-Alkyltrifluoroacetamides

The trifluoroacetyl group can be installed on an amine, such as methylamine, to form an N-alkyltrifluoroacetamide. A common and highly efficient reagent for this transformation is trifluoroacetic anhydride (B1165640) (TFAA). The reaction typically proceeds readily at ambient temperatures without the need for a catalyst. The high volatility of the excess TFAA and the trifluoroacetic acid byproduct simplifies their removal from the reaction mixture. This method is particularly useful for protecting primary and secondary amines. For example, N-methyl trifluoroacetamide (B147638) can be synthesized by reacting N-methylamine with trifluoroacetic anhydride. google.com

In some protocols, the formation of related fluoroalkylamines has been achieved through a three-component coupling of a primary amine, an aldehyde, and trifluoroacetic acid, demonstrating the versatility of TFA as a fluorine source. nih.govnih.gov

Amine Protecting Group Removal (N-Deprotection)

Trifluoroacetic acid is a cornerstone reagent for the removal of acid-labile amine protecting groups, most notably the tert-butoxycarbonyl (Boc) group. nih.gov This deprotection is a critical step in many synthetic sequences, particularly in peptide synthesis and the preparation of complex molecules.

The mechanism of Boc deprotection involves the protonation of the carbamate (B1207046) oxygen by TFA, which weakens the carbonyl-oxygen bond. commonorganicchemistry.comjk-sci.commasterorganicchemistry.com This is followed by the departure of a stable tert-butyl cation, which can be trapped or deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid intermediate is unstable and readily decarboxylates (loses CO2) to liberate the free amine. commonorganicchemistry.commasterorganicchemistry.com Under the acidic conditions, the newly freed amine is protonated, typically yielding its trifluoroacetate salt. commonorganicchemistry.com

A standard laboratory procedure for Boc deprotection involves treating the N-Boc protected amine with a solution of TFA in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk The reaction is often performed at room temperature and is generally rapid and high-yielding. fishersci.co.uk

Table 2: Typical Protocol for TFA-Mediated Boc Deprotection

| Step | Procedure |

| 1. Dissolution | Dissolve the Boc-protected amine in dichloromethane (DCM). |

| 2. Acid Addition | Add trifluoroacetic acid (TFA), often as a 25% solution in DCM. fishersci.co.uk |

| 3. Reaction | Stir the mixture at room temperature. |

| 4. Isolation | Remove the solvent and excess TFA under vacuum to isolate the amine TFA salt. |

Role in Complex Organic Transformations

The combination of amines and trifluoroacetic acid, or TFA itself, can catalyze or participate in more intricate organic reactions, including cyclizations and rearrangements.

Cyclization Reactions

Trifluoroacetic acid is an effective promoter for various cyclization reactions. It can act as an acid catalyst to activate substrates towards intramolecular ring formation. For instance, TFA has been successfully employed to promote the synthesis of pyrrolobenzoxazine derivatives. The process is initiated by a Michael addition of a vinylogous carbamate to a Michael acceptor, which is then followed by a TFA-facilitated cyclization. While these examples may not directly involve methylamine, they establish the role of TFA in activating substrates for cyclization, a principle applicable to systems involving primary amines. Copper(II) trifluoroacetate (Cu(TFA)2) has also been used as a catalyst in oxidative tandem cyclization reactions to synthesize substituted pyrrolin-4-ones. researchgate.netacs.org

Rearrangement Reactions

The Schmidt reaction, which converts ketones or carboxylic acids into amides or amines respectively, is a classic rearrangement that occurs under acidic conditions, often using TFA as a catalyst with hydrazoic acid. libretexts.orgjk-sci.comorganic-chemistry.org The reaction of a ketone with hydrazoic acid in the presence of an acid catalyst like TFA leads to the formation of an azidohydrin intermediate. This intermediate then undergoes a rearrangement, similar to a Beckmann rearrangement, to yield an amide. wikipedia.org

Interestingly, a Schmidt-type rearrangement has been observed as an unexpected side reaction during the TFA-mediated deprotection of peptides containing azido-functionalized amino acids. In this context, the tert-butyl cation generated during Boc deprotection is attacked by the azide (B81097) group, initiating a rearrangement that ultimately converts the azide into a methylamine byproduct. This highlights an intricate interplay where the deprotection conditions using TFA can trigger a complex rearrangement, leading to the in-situ formation of methylamine.

Electrocatalytic Oxidative Transformations

The electrochemical oxidation of methylamine, often studied in acidic media, presents complex mechanistic pathways. When subjected to electrocatalysis, methylamine undergoes transformations that are highly dependent on the electrode material, potential, and the composition of the electrolyte. In an acidic environment, which can be provided by trifluoroacetic acid, the oxidation of primary amines like methylamine can lead to the formation of ammonia (B1221849). mdpi.com

Research on platinum electrodes in acidic solutions suggests that the oxidation process can yield adsorbed cyanide layers, which may be followed by the formation of carbon monoxide. curtin.edu.au The mechanism is believed to be intricate. One proposed pathway at lower potentials involves a one-electron oxidation to create a cation radical. This radical then decomposes into a carbonium ion and an amidogen (B1220875) radical. curtin.edu.au At higher potentials, a different mechanism is thought to occur, where methylamine is oxidized by a two-electron process to form an iminium salt, which subsequently hydrolyzes to produce an aldehyde and ammonia. curtin.edu.au

Trifluoroacetic acid (TFA) itself is electrochemically active. Its high oxidation potential makes direct decarboxylation challenging, but it can be achieved under certain electrocatalytic conditions, such as using specific anodes or high potentials, to generate trifluoromethyl radicals (•CF₃). researchgate.netnih.gov This reactivity is crucial in the context of trifluoromethylation reactions. The electrochemical oxidation of a mixture or the salt "methylamine; trifluoroacetic acid" would thus involve competing and complex pathways involving both the amine and the carboxylate components.

The table below summarizes key findings in the electrochemical oxidation of methylamine under various conditions.

| Electrode Material | Medium/Conditions | Observed Products/Intermediates | Proposed Mechanism |

| Platinum | Acidic Medium | Adsorbed Cyanide, Carbon Monoxide | Formation of cyanide layers. curtin.edu.au |

| Platinum | Low Potentials | Cation Radical, Carbonium Ion, Amidogen Radical | One-electron oxidation of methylamine. curtin.edu.au |

| Platinum | High Potentials | Iminium Salt, Aldehyde, Ammonia | Two-electron oxidation followed by hydrolysis. curtin.edu.au |

| Graphite/Mo-doped WO₃ Anode | N/A | Trifluoromethyl Radical (from TFA) | Oxidative decarboxylation of trifluoroacetic acid. nih.gov |

Strategies for Controlling Reaction Selectivity and Yield

Controlling the selectivity and yield in reactions involving methylamine and trifluoroacetic acid is paramount for achieving desired synthetic outcomes. The strategies employed often revolve around the careful selection of catalysts, solvents, and reaction conditions to favor a specific transformation pathway over others.

In the context of oxidative reactions, the solvent can play a critical role. For instance, using trifluoroacetic acid as an activating solvent has been shown to increase the selectivity for sulfoxide (B87167) formation during the oxidation of various aryl trifluoromethyl sulfides. researchgate.net This highlights the ability of TFA to enhance the electrophilic character of the oxidant.

Catalyst selection is another key factor. In the cobalt-catalyzed oxidation of methane (B114726) to methyl trifluoroacetate in a trifluoroacetic acid medium, the choice of catalyst and the presence of additives significantly impact both yield and selectivity. mdpi.com It was observed that catalysts which were effective for producing methyl trifluoroacetate also tended to increase the formation of CO₂, a byproduct from solvent oxidation. mdpi.com However, the presence of chloride in the reaction medium appeared to suppress the unwanted oxidation of trifluoroacetic acid, thereby improving selectivity for the desired product. mdpi.com Furthermore, reaction parameters such as duration, catalyst concentration, and methane pressure were found to heavily influence the yield of methyl trifluoroacetate. mdpi.com

Even in non-oxidative reactions, these principles apply. In the catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid as the fluorine source, remarkable functional group tolerance is achieved, showcasing how the inherent reactivity of the starting materials can be harnessed to control the reaction outcome without the need for a catalyst. nih.gov

The following table outlines strategies for controlling selectivity and yield in relevant chemical transformations.

| Strategy | Application | Effect on Selectivity/Yield |

| Solvent Choice | Oxidation of aryl trifluoromethyl sulfides | Using trifluoroacetic acid as an activating solvent increases selectivity for sulfoxide products. researchgate.net |

| Catalyst/Additive Selection | Cobalt-catalyzed methane oxidation | The presence of chloride suppresses the side-reaction of trifluoroacetic acid oxidation, improving selectivity. mdpi.com |

| Control of Reaction Conditions | Cobalt-catalyzed methane oxidation | Adjusting reaction time, catalyst amount, and pressure significantly affects the yield of methyl trifluoroacetate. mdpi.com |

| Reagent Selection | Reductive trifluoroethylation of amines | Using trifluoroacetic acid as a stable fluorine source allows for high functional group tolerance in a catalyst-free system. nih.gov |

Investigations into Proton Transfer Dynamics within Amine-Trifluoroacetic Acid Adducts

The interaction between an amine, such as methylamine, and a strong acid like trifluoroacetic acid (TFA) is characterized by the transfer of a proton from the acid's carboxylic group to the amine's nitrogen atom. The extent of this transfer—whether it results in a hydrogen-bonded complex or a fully-formed ion pair—is a subject of detailed study and depends significantly on the surrounding environment.

In the gas phase, the adduct formed between an amine and trifluoroacetic acid exists on a continuum between a simple hydrogen-bonded system and a proton-transferred ion pair. Studies on the closely related 1:1 complex of trifluoroacetic acid and trimethylamine (B31210), investigated through rotational spectroscopy and computational methods, provide significant insight. nih.gov Spectroscopic and computational results indicate that this complex is structurally similar to a hydrogen-bonded system but exhibits characteristics intermediate between a hydrogen-bonded complex and an ion pair. nih.gov

Two primary metrics are used to quantify the degree of proton transfer. The first is derived from experimental ¹⁴N nuclear quadrupole coupling constants. For the trifluoroacetic acid-trimethylamine complex, the measured coupling constant is approximately 31% of the way between that of free trimethylamine (no proton transfer) and the trimethylammonium cation (complete proton transfer). nih.gov A second metric, based on calculated O-H and H-N bond distances, supports this description of partial proton transfer. nih.gov These findings suggest that the degree of proton transfer is similar to that observed in the complex between trimethylamine and nitric acid, whose conjugate anion has a proton affinity nearly identical to that of the trifluoroacetate anion. nih.gov While the solid salt form, trimethylammonium trifluoroacetate, is known to be an ionic plastic crystal above 307 K, this degree of ionic character and free rotation is not observed in the cold, isolated 1:1 adduct in the gas phase. nih.govresearchgate.net

In solution, the equilibrium between the molecular, hydrogen-bonded complex (AH···B) and the ion pair (A⁻···HB⁺) is heavily influenced by the properties of the solvent. Spectroscopic investigations of the trifluoroacetic acid-isoquinoline system demonstrate that the structure of the complexes and the nature of the free-energy surface evolve with solvent changes. fu-berlin.de In many cases, the system does not exhibit a simple tautomeric equilibrium between two distinct forms. Instead, the potential energy minimum shifts along the reaction coordinate, representing a continuous transition from a molecular complex to an ion pair through an intermediate with a quasi-symmetrical hydrogen bond (A···H···B). fu-berlin.de

The solvent's ability to solvate the complex plays a critical role; a reorganization of the solvent shell accompanies the proton transfer process. fu-berlin.de For instance, in aromatic solvents, high polarizability helps stabilize the ionic form. In chloroform (B151607), the solvent's own proton-donating capability favors the formation of ion pairs. fu-berlin.de Studies on the ionization and proton exchange of amines in acetic acid further underscore the complex interplay of equilibria in solution. acs.org The difference in pKa values between the Brønsted acid and base is a key factor, correlating with the properties of the resulting protic ionic liquid (PIL) and the position of the equilibrium. researchgate.net

Kinetics of Reactions Involving Methylamine Trifluoroacetate

Kinetic studies provide quantitative insight into the rates and mechanisms of reactions involving methylamine and trifluoroacetic acid.

In one study, the cleavage of an amide bond in specific dipeptides using 20% trifluoroacetic acid in chloroform was found to follow first-order kinetics, meaning the reaction rate was dependent only on the concentration of the peptide. acs.org Time-dependent ¹H NMR experiments allowed for the tracking of the disappearance of the starting material and the appearance of a new cyclic product. acs.org For two representative peptides, the first-order rate constants (kₐ) for amide bond cleavage were determined to be 0.016 min⁻¹ and 0.009 min⁻¹, respectively. acs.org

| Peptide | Rate Constant (kₐ) | Reference |

| Dipeptide 5a | 0.016 min⁻¹ | acs.org |

| Dipeptide 5b | 0.009 min⁻¹ | acs.org |

In a different context, the kinetics of the reaction between hexachlorocyclotriphosphazene and methylamine in tetrahydrofuran (B95107) were investigated. The reaction proceeds via a two-step mechanism, and the calculated enthalpies and entropies of activation were consistent with this proposed pathway. rsc.org Such studies highlight how the basicity and steric factors of the amine influence the reaction kinetics. rsc.org

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is crucial for elucidating its mechanism. In the TFA-mediated cleavage of a specialized amide bond containing a β-troponylhydrazino acid, a proposed mechanism involves several key intermediates. acs.org After initial protonation of the amide carbonyl, a nucleophilic attack by a hydrazine (B178648) amine leads to a reactive cyclic-1,1-aminol intermediate (T3). Subsequent protonation and elimination yield the final stable products. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to map reaction pathways. For the reaction between methyl trifluoroacetate (a related compound) and lithium polysulfides, DFT calculations were used to locate the transition states for the transfer of a methyl group. researchgate.net These calculations identified intermediate complexes (IC1 and IC2) and determined the barrier energies for their formation in both the gas phase and in a dimethoxyethane (DME) solvent. The study found that the transformation from the initial reactant complex to the first intermediate complex (IC1) proceeds through a transition state with a high barrier energy. researchgate.net The structure of these intermediates and transition states can be validated by plotting the intrinsic reaction coordinates (IRC). researchgate.net

Byproduct Formation and Mitigation Strategies

In complex chemical syntheses, the interaction between methylamine and trifluoroacetic acid can lead to unintended side reactions and the formation of byproducts.

A significant and unexpected byproduct has been identified during the trifluoroacetic acid-mediated cleavage step in the solid-phase peptide synthesis (SPPS) of peptides containing azido (B1232118) groups. nih.govnih.govelifesciences.org This byproduct is characterized by the conversion of an azide functional group into a methylamine group, resulting in a mass difference of 12 mass units in the final peptide. nih.govnih.gov

The formation of this methylamine byproduct is proposed to occur via a Schmidt rearrangement. researchgate.net This mechanism involves the nucleophilic attack of the azide group on t-butyl cations, which are generated in abundance during the TFA-mediated cleavage of common side-chain protecting groups like Boc (tert-butyloxycarbonyl) and t-butyl ethers. nih.govresearchgate.net The absence of this byproduct in peptide sequences that lack protecting groups capable of forming t-butyl cations supports this proposed mechanism. researchgate.net

| Peptide Sequence (contains azido residue) | Calculated Mass (M+H)⁺ | Observed Byproduct Mass (M+H)⁺ | Mass Difference | Reference |

| Ac-X-NH₂ (X=residue 1) | 301.16 | 289.16 | -12 | researchgate.net |

| Ac-G-X-G-NH₂ (X=residue 1) | 415.21 | 403.21 | -12 | researchgate.net |

| Ac-A-X-A-NH₂ (X=residue 1) | 443.24 | 431.24 | -12 | researchgate.net |

| N₃KIA | 614.38 | Not Observed | N/A | researchgate.net |

A key strategy to prevent this undesirable side reaction is to use an alternative protecting group for the azide-containing amino acid residue. Research has shown that installing the azido-containing residue using a 2-(trimethylsilyl)ethoxycarbonyl (Teoc)-protected compound is highly effective at thwarting the formation of the methylamine byproduct. nih.govnih.govresearchgate.net Other general strategies to minimize byproduct formation in SPPS include optimizing cleavage cocktails with appropriate scavengers, although these are not always sufficient for this specific transformation. opnme.com

Mechanistic Organic Chemistry and Reaction Dynamics

Mechanistic Rationalization of Unintended Side Reactions

In the context of reactions involving methylamine (B109427) and trifluoroacetic acid (TFA), unintended side reactions can arise, leading to the formation of unexpected byproducts. A significant side reaction that has been investigated is the formation of a methylamine byproduct during the trifluoroacetic acid-mediated deprotection of peptides containing azido (B1232118) groups. nih.govresearchgate.netnih.gov

Scientific investigations have revealed that the use of trifluoroacetic acid for the cleavage of protecting groups in solid-phase peptide synthesis can lead to the conversion of an azide (B81097) group into a methylamine. nih.govresearchgate.netnih.gov This transformation was identified through detailed analysis using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which detected a byproduct with a mass difference of 12 units, consistent with the conversion of an azide to a methylamine. nih.govresearchgate.netnih.gov

The proposed mechanism for this unintended reaction is a Schmidt rearrangement. nih.govresearchgate.net This rearrangement is thought to be initiated by the nucleophilic attack of the azide functional group on tert-butyl cations. nih.govresearchgate.netnih.gov These carbocations are generated during the TFA-mediated cleavage of common protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (t-butyl) ethers. nih.govresearchgate.net

The reaction sequence can be summarized as follows:

Generation of tert-butyl cations: Trifluoroacetic acid cleaves Boc and t-butyl ether protecting groups, releasing stable tert-butyl cations.

Nucleophilic attack: The azide group present on the peptide side chain acts as a nucleophile and attacks the tert-butyl cation.

Schmidt Rearrangement: The resulting intermediate undergoes a Schmidt rearrangement, which ultimately leads to the formation of a methylamine group.

This mechanistic pathway highlights a limitation in the use of TFA for deprotection in the presence of azide-containing residues.

Another category of unintended side reactions involves the trifluoroacetylation of amines. This occurs when trifluoroacetic acid acts as an acylating agent. A novel mechanism for this side reaction has been elucidated, particularly in the context of solid-phase peptide synthesis. nih.gov It involves the formation of trifluoroacetoxymethyl groups on the resin support, which can then react with resin-bound amines through an intersite nucleophilic reaction. nih.gov These trifluoroacetoxymethyl groups are generated from existing hydroxymethyl sites on the resin upon treatment with trifluoroacetic acid or through the acidolysis of the benzyl (B1604629) ester bond linking the peptide to the resin. nih.gov The subsequent neutralization step with a tertiary amine facilitates the transfer of the trifluoroacetyl group from the hydroxyl group to the amine. nih.gov

Table 1: Summary of Unintended Side Reactions and Mechanistic Details

| Unintended Product | Reactants/Conditions | Proposed Mechanism | Key Intermediates | Analytical Evidence |

| Methylamine | Azide-containing peptides, Trifluoroacetic acid, Scavengers (e.g., triisopropylsilane) | Schmidt Rearrangement | tert-butyl cations | NMR, HRMS nih.govresearchgate.netnih.gov |

| Trifluoroacetylated Amine | Amines, Trifluoroacetic acid, Resin with hydroxymethyl groups | Intersite Nucleophilic Reaction | Trifluoroacetoxymethyl groups on resin | Model studies with aminomethyl-resins nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Molecular Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the geometric and electronic structure of the methylamine-trifluoroacetic acid complex. While direct computational studies on this specific complex are not extensively documented in the literature, a wealth of information can be gleaned from studies on analogous systems, such as the interaction of trifluoroacetic acid (TFA) with other amines like dimethylamine (B145610) (DMA) and trimethylamine (B31210) (TMA). researchgate.netfu-berlin.de

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to optimize the geometry of such complexes. fu-berlin.de For the analogous TFA-TMA complex, calculations have shown that the most stable structure involves a hydrogen bond between the hydroxyl group of TFA and the nitrogen atom of the amine. fu-berlin.de The O-H bond of the acid is directed towards the nitrogen, and the geometry is intermediate between a classic hydrogen-bonded system and a fully proton-transferred ion pair. fu-berlin.de

The nature of the bonding in these complexes is characterized by a significant degree of charge transfer from the amine to the acid. This is evident from the calculated bond lengths. For instance, in the TFA-TMA complex, the O-H bond is elongated compared to free TFA, while the H-N distance is shorter than a typical van der Waals contact, yet longer than a standard covalent N-H bond. fu-berlin.de

Computational studies on the interaction of methylamine (B109427) with other molecules, such as carbon dioxide and water, have also provided insights into its behavior as a hydrogen bond acceptor and donor. rsc.orgresearchgate.net These studies underscore the importance of the lone pair of electrons on the nitrogen atom in forming intermolecular bonds. sci-hub.se

A summary of typical computational methods and findings for analogous amine-TFA complexes is presented below:

| Computational Method | Basis Set | Key Findings for Analogous Systems (e.g., TFA-TMA) |

| DFT (e.g., M06-2X) | 6-311++G(3df,3pd) | Provides stable structures of amine-acid clusters and is used in atmospheric modeling. researchgate.net |

| MP2 | aug-cc-pVTZ | Offers a high level of theory for calculating interaction energies and geometries, showing partial proton transfer. fu-berlin.de |

| B3LYP | 6-31+G(d,p) | Commonly used for geometry optimization and frequency calculations in amine-acid complexes. nih.gov |

This table is based on data from studies on analogous amine-trifluoroacetic acid complexes.

Computational Modeling of Proton Transfer Energetics

The degree of proton transfer is a critical parameter in describing the methylamine-trifluoroacetic acid interaction. Computational models can quantify the energetics of this process, determining whether the ground state is best described as a neutral hydrogen-bonded complex or a methylammonium (B1206745) trifluoroacetate (B77799) ion pair.

For the analogous TFA-TMA complex, computational results indicate a partial proton transfer in the gas phase. fu-berlin.de This is a significant finding, as complete proton transfer for a 1:1 acid-base complex in the absence of a solvent is uncommon. The strong acidity of TFA plays a crucial role in this phenomenon. fu-berlin.de

Two computational metrics are often used to assess the degree of proton transfer:

Bond Length Analysis : A metric based on the calculated O-H and H-N distances can be used to quantify the extent of proton transfer. fu-berlin.de

Vibrational Frequency Shifts : The change in the vibrational frequency of the O-H stretching mode upon complexation is a strong indicator of the hydrogen bond strength and the position of the proton.

In the case of TFA-TMA, the calculated energetics and structural parameters place it in an intermediate position between a neutral complex and an ion pair. fu-berlin.de It is reasonable to infer a similar situation for the methylamine-TFA complex, although the slightly lower basicity of methylamine compared to trimethylamine might result in a lesser degree of proton transfer.

Studies on proton transfer in other systems, such as within the methylamine dehydrogenase-amicyanin complex, have also highlighted the importance of the surrounding environment in modulating the energetics of proton movement. nih.gov

Simulation of Reaction Mechanisms and Potential Energy Surfaces

In the context of atmospheric new particle formation, the interaction between amines and acids like TFA and sulfuric acid is of great interest. researchgate.net DFT calculations are used to determine the structures and binding energies of small clusters, which then serve as input for atmospheric cluster dynamics simulations. researchgate.net These simulations model the formation and growth of clusters, revealing the most favorable reaction pathways.

For example, in the sulfuric acid-dimethylamine system, the presence of TFA has been shown to enhance particle formation rates. researchgate.net The simulations reveal complex cluster formation routes where TFA can add to existing acid-amine clusters, stabilizing them and promoting further growth. researchgate.netsci-hub.se The potential energy surfaces for these clustering reactions show that the formation of initial acid-base dimers is a critical step. nih.gov

The reaction between methylamine and the CN radical has also been studied computationally, providing a detailed picture of the reaction mechanism and the associated potential energy surface. acs.org Such studies, while not directly involving TFA, demonstrate the power of computational chemistry in mapping out complex reaction pathways.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

Computational chemistry is an invaluable tool for predicting spectroscopic signatures that can aid in the experimental identification and characterization of the methylamine-trifluoroacetic acid complex. The most relevant spectroscopic techniques in this context are vibrational (infrared) and rotational spectroscopy.

Vibrational Spectroscopy: Calculations of harmonic vibrational frequencies using methods like DFT can predict the infrared spectrum of the complex. Key features to look for include:

A significant red-shift and broadening of the O-H stretching frequency of trifluoroacetic acid upon hydrogen bonding with methylamine.

Changes in the vibrational modes of the amine N-H bonds and the carboxylic acid C=O bond.

In a study of a propanoic acid-propylamine complex, a good correlation was found between calculated and measured vibrational frequencies, except for the O-H stretching vibration, which is notoriously difficult to model accurately due to its anharmonicity. For the interaction of methylamine with carbon dioxide in the presence of water, calculations predicted a drastic red-shift of the CO2 asymmetric stretch upon the formation of a zwitterionic species, which could be used for its experimental identification. rsc.orgresearchgate.net

Rotational Spectroscopy: For the gas-phase complex, rotational spectroscopy can provide precise structural information. Theoretical calculations of rotational constants are essential for guiding the assignment of the experimental spectrum. Furthermore, the analysis of nuclear quadrupole coupling constants, particularly for the ¹⁴N nucleus in methylamine, can provide a direct measure of the degree of proton transfer. fu-berlin.de In the analogous TFA-TMA complex, the experimentally determined ¹⁴N nuclear quadrupole coupling constant was found to be 31% of the way between that of free TMA (no proton transfer) and the fully protonated TMAH⁺ ion, providing a quantitative measure of partial proton transfer. fu-berlin.de

The table below summarizes predicted spectroscopic shifts for analogous amine-acid complexes.

| Spectroscopic Technique | Predicted Signature for Analogous Systems |

| Infrared Spectroscopy | Significant red-shift and broadening of the O-H stretch. Changes in C=O and N-H stretching and bending modes. rsc.orgresearchgate.net |

| Rotational Spectroscopy | Changes in rotational constants upon complexation. fu-berlin.de Intermediate value for the ¹⁴N nuclear quadrupole coupling constant, indicating partial proton transfer. fu-berlin.de |

This table is based on data from studies on analogous amine-acid systems.

Atmospheric Cluster Dynamics and Formation Pathway Modeling

The interaction between methylamine and trifluoroacetic acid is of significant interest in atmospheric science due to their potential role in new particle formation (NPF). Trifluoroacetic acid is a persistent atmospheric degradation product of several hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

Computational modeling plays a crucial role in understanding the mechanisms of NPF. The general approach involves:

Quantum Chemical Calculations : DFT methods, such as M06-2X, are used to calculate the Gibbs free energies of formation for various clusters containing methylamine, TFA, and other relevant atmospheric species like sulfuric acid and water. researchgate.net

Atmospheric Cluster Dynamics Code (ACDC) : The calculated thermodynamic data are then used as input for kinetic models like ACDC. researchgate.netnih.gov This code simulates the time evolution of cluster concentrations, considering processes like collision, evaporation, and coagulation.

The key findings from these atmospheric models include:

The presence of TFA leads to more complex cluster formation routes than in binary systems. researchgate.net

The enhancement of NPF by TFA is highly dependent on atmospheric conditions such as temperature and the concentrations of the precursor molecules. sci-hub.se

These findings suggest that the interaction between methylamine and trifluoroacetic acid could be an important, though currently understudied, pathway for atmospheric aerosol formation.

Advanced Analytical Methodologies and Applications

Development of Chromatographic Techniques with Trifluoroacetic Acid as an Ion-Pairing Reagent

Trifluoroacetic acid is a versatile mobile phase additive in liquid chromatography, particularly for the analysis of polar and ionizable compounds like methylamine (B109427). Its primary roles include pH control and acting as an ion-pairing reagent, which are essential for achieving good chromatographic separation on reversed-phase columns. chromforum.org

High-Performance Liquid Chromatography (HPLC) Method Optimization

In reversed-phase high-performance liquid chromatography (RP-HPLC), the addition of TFA to the mobile phase is a common strategy for improving the analysis of amine-containing compounds. lctsbible.com TFA serves two main purposes: it lowers the pH of the mobile phase and acts as an ion-pairing reagent. chromforum.orglctsbible.com By maintaining a low pH (around 2.1 for a 0.1% TFA solution), the ionization of residual silanol (B1196071) groups on the stationary phase is suppressed, which helps in producing sharper peaks. chromforum.orgchromatographyonline.com This low pH also ensures that basic analytes like methylamine are fully protonated. chromatographyonline.com

As an ion-pairing reagent, the trifluoroacetate (B77799) anion (CF₃COO⁻) forms a neutral ion pair with the protonated methylamine (CH₃NH₃⁺). chromforum.org This newly formed, less polar ion pair has a greater affinity for the nonpolar stationary phase (like C8 or C18), leading to increased retention and improved separation. chromforum.orgkm3.com.tw The concentration of TFA is a critical parameter to optimize; typically, a concentration of 0.05-0.1% is used for peptide and small molecule separations. researchgate.net While TFA is considered a weak ion-pairing reagent, its effectiveness is well-documented, especially for basic peptides and other small molecules. chromforum.org The hydrophobicity of the ion-pairing reagent also plays a role, with more hydrophobic reagents leading to increased retention. nih.gov

Table 1: Key Parameters in HPLC Method Optimization for Amines using TFA

| Parameter | Effect on Separation | Typical Conditions |

| TFA Concentration | Affects ion-pairing efficiency and retention time. Higher concentrations can increase retention of basic analytes. | 0.05% - 0.1% (v/v) in the mobile phase. researchgate.net |

| Mobile Phase pH | Controls the ionization of both the analyte and stationary phase silanols. Low pH (~2.1) suppresses silanol ionization and ensures full protonation of amines. chromforum.orgchromatographyonline.com | pH is typically not adjusted further as 0.1% TFA provides a pH of approximately 2.1. chromatographyonline.com |

| Organic Modifier | The type (e.g., acetonitrile (B52724), methanol) and concentration affect retention and selectivity. chromatographyonline.com | Gradient or isocratic elution with acetonitrile or methanol. |

| Stationary Phase | C8 or C18 columns are commonly used for reversed-phase separation of the ion pair. chromforum.org | C18 columns are widely used. |

| Temperature | Can influence selectivity and peak shape. | Often controlled, e.g., at 25°C or 40°C. researchgate.net |

It is important to note that while effective for UV detection, TFA can cause ion suppression in mass spectrometry detection, which can reduce sensitivity. quora.comsigmaaldrich.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Amine-Containing Compounds

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and resolution, making it a powerful tool for the analysis of amine-containing compounds. helsinki.fi The use of TFA in the mobile phase for UPLC-MS/MS analysis of amines presents a trade-off. On one hand, TFA improves chromatographic peak shape and retention for polar amines through ion-pairing. lctsbible.com On the other hand, it is known to cause significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source, which can decrease the sensitivity of the analysis. quora.comsigmaaldrich.comresearchgate.net

This ion suppression is attributed to the formation of strong gas-phase ion pairs between the analyte and trifluoroacetate, which reduces the efficiency of analyte ionization. researchgate.net To mitigate this, several strategies have been developed. One approach is to use a lower concentration of TFA, though this may compromise chromatographic performance. Another strategy involves the post-column addition of a weak base, such as ammonium (B1175870) hydroxide, to dissociate the analyte-TFA ion pair before it enters the mass spectrometer, thereby improving the signal intensity. researchgate.net

Alternatively, other mobile phase modifiers like formic acid are often preferred for LC-MS applications as they cause less ion suppression. lctsbible.com However, formic acid may not provide the same chromatographic resolution as TFA for certain analytes. waters.com For the analysis of biogenic amines, derivatization is sometimes employed to improve chromatographic retention and detection, avoiding the need for strong ion-pairing reagents like TFA. nih.govnih.gov

Table 2: Comparison of Mobile Phase Additives for UPLC-MS/MS of Amines

| Additive | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | Excellent peak shape and retention for amines. lctsbible.com | Significant ion suppression in ESI-MS. sigmaaldrich.comresearchgate.net |

| Formic Acid (FA) | Good MS compatibility with minimal ion suppression. lctsbible.com | May result in broader peaks and lower retention for some amines compared to TFA. waters.com |

| Difluoroacetic Acid (DFA) | Offers a compromise with better MS compatibility than TFA and better separation efficiency than FA. sigmaaldrich.com | Less commonly used than TFA or FA. |

For the quantitative analysis of trifluoroacetate itself, a direct injection UPLC-MS/MS method has been developed for water samples, demonstrating the high sensitivity of this technique for detecting the anion. waters.comselectscience.net

Application of Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights

Spectroscopic techniques are invaluable for studying the reaction between methylamine and trifluoroacetic acid, providing real-time monitoring of reaction kinetics and elucidation of reaction mechanisms through the identification of intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying the kinetics of the reaction between methylamine and trifluoroacetic acid. By monitoring the changes in the chemical shifts and signal intensities of the protons in both reactants over time, the rate of the reaction can be determined. For instance, the protons of the methyl group in methylamine and the trifluoromethyl group in trifluoroacetic acid would exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, respectively. As the acid-base reaction proceeds to form the methylammonium (B1206745) trifluoroacetate salt, new signals corresponding to the protonated amine and the carboxylate anion will appear, or the existing signals will shift. The rate of appearance or disappearance of these signals can be used to calculate the reaction rate constants.

Mass Spectrometry (MS) for Intermediate and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to identify the products and any potential intermediates in the reaction between methylamine and trifluoroacetic acid. Using a soft ionization technique like electrospray ionization (ESI), the methylammonium cation (CH₃NH₃⁺) and the trifluoroacetate anion (CF₃COO⁻) can be readily detected. ESI-MS is particularly useful for observing non-covalent interactions and ion-pair formation. researchgate.net The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of the elemental composition of the detected ions, confirming the formation of the expected salt. In more complex reaction mixtures, MS can help to identify by-products or reaction intermediates, providing deeper mechanistic insights.

Ion Chromatography for Quantitative Analysis of Related Anions

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. It is an ideal technique for the quantitative analysis of the trifluoroacetate anion (CF₃COO⁻) that is present in a solution of methylamine trifluoroacetate. An ion chromatography system typically employs an ion-exchange stationary phase and a conductivity detector.

A method for the analysis of trifluoroacetic acid in water samples using a weak anion-exchange (WAX) cartridge for solid-phase extraction followed by HPLC-MS/MS has been developed, demonstrating the utility of ion-exchange mechanisms for the separation of TFA. nih.gov For quantitative analysis using ion chromatography, a calibration curve would be prepared using standards of known trifluoroacetate concentration. The sample containing the methylamine trifluoroacetate salt would then be injected, and the concentration of the trifluoroacetate anion determined by comparing its peak area to the calibration curve. This method offers high precision and accuracy for the quantification of the anionic component of the salt.

Derivatization Strategies for Enhanced Analytical Detection

The analysis of methylamine, a small and highly polar primary amine, often presents challenges for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its inherent volatility, potential for adsorption within the analytical system, and lack of a strong chromophore or fluorophore make direct detection difficult, especially at low concentrations. gcms.cz To overcome these limitations, derivatization is a critical strategy employed to enhance analytical detection. This process involves chemically modifying the methylamine molecule to create a derivative with more favorable properties for separation and detection, such as increased molecular weight, reduced polarity, improved thermal stability, and strong ultraviolet (UV) or fluorescence characteristics. thermofisher.comnih.gov

When methylamine is present as a salt with trifluoroacetic acid (TFA), the analytical focus is on the methylamine cation. The trifluoroacetate anion is a common counter-ion in chemical synthesis and purification and is also used as an ion-pairing agent in reverse-phase HPLC. sielc.comwikipedia.org While TFA itself does not typically require derivatization, its acidic nature and that of its anhydride (B1165640) (trifluoroacetic anhydride) can be leveraged in derivatization reactions.

Derivatization for High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization is a widely accepted technique for the HPLC analysis of aliphatic amines. thermofisher.com The strategy involves reacting the amine with a tagging reagent to attach a chromophore or fluorophore, resulting in a derivative with strong UV absorption or fluorescence emission, which significantly lowers detection limits. thermofisher.com

Several reagents are commonly used for the derivatization of primary amines like methylamine:

o-Phthalaldehyde (OPA): OPA is one of the most common derivatizing agents for primary amines. libretexts.org It reacts rapidly with primary amines in the presence of a thiol (such as 3-mercaptopropionic acid or 2-mercaptoethanol) at room temperature to form highly fluorescent isoindole derivatives. thermofisher.comnih.govlibretexts.org This reaction is specific to primary amines, which can be an advantage in complex matrices. greyhoundchrom.com

9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. libretexts.orgrsc.org The reaction is typically carried out under mild conditions in an aqueous phase. thermofisher.com An HPLC-UV method using FMOC-Cl derivatization has been developed for determining methylamine, with studies indicating a minimum reaction time of 40 minutes for complete derivatization. rsc.orgresearchgate.net

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with primary and secondary amines to produce stable, fluorescent dansylamide (B1669799) derivatives. libretexts.orgnih.gov A pre-column derivatization method using dansyl chloride has been successfully developed for the HPLC analysis of methylamine, allowing for sensitive fluorometric detection. nih.gov The derivatives are stable for at least a day at room temperature. nih.gov

The selection of a derivatization reagent often depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available detection capabilities (UV or fluorescence).

Table 1: HPLC Derivatization Reagents for Methylamine This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reagent | Abbreviation | Target Amines | Detection Method | Key Findings & Research Notes |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary | Fluorescence | Reacts rapidly in the presence of a thiol. Used for automated pre-column derivatization of methylamine. thermofisher.com The derivatives can have stability issues, leading some researchers to prefer other reagents. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence, UV | Forms stable derivatives under mild conditions. thermofisher.com A minimum of 40 minutes is required for derivatization of methylamine. rsc.org The detection limit for methylamine was found to be 0.12 ng. rsc.orgresearchgate.net |

| Dansyl Chloride | DNS-Cl | Primary & Secondary | Fluorescence | Derivatization products are stable for at least 24 hours at room temperature. nih.gov Methylamine sensitivity is an order of magnitude greater than that for ammonia (B1221849). nih.gov |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary & Secondary | UV | A classical reagent for amine derivatization. thermofisher.comlibretexts.org |

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to increase the volatility and thermal stability of methylamine while reducing its polarity. nih.gov This prevents peak tailing and improves separation efficiency. The main categories of derivatization for GC are acylation, alkylation, and silylation. gcms.cz

Acylation: This is a common and effective strategy for derivatizing amines. Acylation reagents react with the primary amine group to form stable, more volatile amides. Perfluoroacylating reagents, such as Trifluoroacetic Anhydride (TFAA) , are particularly useful. restek.comsigmaaldrich.com TFAA is the most reactive and volatile of the fluorinated anhydrides and reacts with amines to form trifluoroacetamide (B147638) derivatives. gcms.czsigmaaldrich.com These fluorinated derivatives are highly responsive to electron capture detectors (ECD), enabling trace-level analysis. gcms.cz The reaction with TFAA is robust and frequently used in confirmatory analysis for drugs of abuse. restek.comsigmaaldrich.com

Silylation: Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. youtube.com This process creates TMS amines that are significantly more volatile and less polar, making them suitable for GC analysis. youtube.com

Other Reagents: Benzenesulfonyl chloride (BSC) has also been used as a derivatization reagent for determining various amines, including methylamine, in environmental samples prior to GC-MS analysis. gdut.edu.cn The reaction forms stable sulfonamide derivatives with low polarity. gdut.edu.cn

Table 2: GC Derivatization Reagents for Methylamine This table is interactive. You can sort and filter the data by clicking on the column headers.

| Reagent Class | Specific Reagent | Derivative Formed | Detection Method | Key Findings & Research Notes |

|---|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | ECD, FID, MS | Forms stable and highly volatile derivatives. sigmaaldrich.com TFAA is the most reactive of the perfluoroacyl anhydrides. restek.com Ideal for trace analysis with an Electron Capture Detector (ECD). gcms.cz |

| Acylation | Benzenesulfonyl Chloride (BSC) | Sulfonamide | MS | Used for simultaneous detection of gaseous and particulate amines; reacts with primary and secondary amines to form derivatives with low polarity. gdut.edu.cn |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | TMS-amine | MS, FID | Replaces active hydrogens on amines with a TMS group, increasing volatility and reducing polarity. youtube.com |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| 2-mercaptoethanol | |

| 3-mercaptopropionic acid | |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | DNS-Cl |

| 9-fluorenylmethyl chloroformate | FMOC-Cl |

| Benzenesulfonyl chloride | BSC |

| Dansyl Chloride | DNS-Cl |

| Methylamine | |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| o-Phthalaldehyde | OPA |

| Trifluoroacetic acid | TFA |

Materials Science and Polymer Chemistry Applications

Methylamine (B109427) Trifluoroacetate (B77799) in Polymer Synthesis

The salt formed from methylamine and trifluoroacetic acid, methylammonium (B1206745) trifluoroacetate, plays a significant role in polymer synthesis, particularly in the radical polymerization of specific monomers. This section explores its application in the polymerization of N-diallyl-N-methylammonium trifluoroacetate and its influence on the control of polymerization kinetics and the resulting polymer's molecular weight.

Radical Polymerization of N-Diallyl-N-methylammonium Trifluoroacetate

The radical polymerization of N,N-diallyl-N-methylamine in the presence of an equimolar amount of trifluoroacetic acid leads to the formation of high-molecular-weight poly(N,N-diallyl-N-methylammonium trifluoroacetate). researchgate.netresearchgate.net This process can be carried out in an aqueous solution or by polymerizing the pre-synthesized N,N-diallyl-N-methylammonium trifluoroacetate salt under gentle conditions. researchgate.netresearchgate.net The presence of trifluoroacetic acid is crucial as it protonates the monomer molecules. researchgate.net This protonation is a key factor in transforming what would typically be a degradative chain transfer to the monomer into an effective chain transfer, a phenomenon that is critical for achieving high molecular weights. researchgate.netresearchgate.net The mechanism involves the intramolecular cyclization of the protonated diallyl transfer radical, which then becomes a chain propagation radical. nih.gov A distinct feature of this process is the formation of an end vinyl group. nih.gov

The polymerization kinetics are influenced by several factors. Studies on the polymerization of diallylammonium trifluoroacetate (DAATFA) have shown that the concentration of the initiator and the reaction temperature significantly affect the molecular weight of the resulting polymer. nih.gov For instance, an increase in the initiator concentration or a rise in temperature leads to a decrease in the molecular weight of poly(diallylammonium trifluoroacetate) (PDAATFA). nih.gov This is attributed to an increased probability of chain transfer to the monomer at higher temperatures and with higher initiator concentrations. nih.gov

Control of Polymerization Rate and Molecular Weight

The use of trifluoroacetic acid in the radical polymerization of N,N-diallyl-N-methylamine provides a means to control both the rate of polymerization and the molecular weight of the resulting polymer. researchgate.netresearchgate.net The transformation of degradative chain transfer into an effective chain transfer is a primary reason for the successful synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net The chain termination in this system is controlled by a bimolecular mechanism. researchgate.netresearchgate.net

The degree of polymerization is highly dependent on both the initiator concentration and the temperature, as these factors influence the rate of the chain transfer reaction to the monomer. researchgate.netnih.gov By adjusting these parameters, it is possible to tailor the molecular weight of the resulting poly(N,N-diallyl-N-methylammonium trifluoroacetate). researchgate.netresearchgate.netnih.gov For example, in the polymerization of diallylammonium trifluoroacetate, varying the initiator concentration and temperature has allowed for the synthesis of polymer samples with molecular weights ranging from 8 to 43 x 10³ g·mol⁻¹. nih.gov

Table 1: Factors Influencing the Molecular Weight of Poly(diallylammonium trifluoroacetate) (PDAATFA)

| Factor | Effect on Molecular Weight | Rationale |

| Initiator Concentration | Inverse | Higher concentration leads to more chain initiation events and consequently shorter polymer chains. nih.gov |

| Temperature | Inverse | Increased temperature enhances the probability of chain transfer to the monomer, resulting in lower molecular weight. nih.gov |

Engineering of Amine-Functionalized Materials Using Trifluoroacetic Acid

Trifluoroacetic acid (TFA) plays a crucial role in the engineering of amine-functionalized materials, particularly in the context of silica-based structures. Its application influences the structural and functional properties of these materials, enabling their use in various technological areas.

Impact on Silica (B1680970) Membrane Structure and Function

In the fabrication of silica membranes for applications like CO2 separation, trifluoroacetic acid has a significant impact on the material's final properties. acs.orgnii.ac.jp When used in conjunction with amine-functionalized silica precursors like 3-aminopropyltriethoxysilane (B1664141) (APTES), TFA can lead to a notable transformation of the primary amine (NH2) groups into amide (–NHCOCF3) functionalities. acs.orgnii.ac.jp This chemical modification, confirmed by FT-IR spectroscopy, is accompanied by an improvement in the microporous properties of the silica network. acs.orgnii.ac.jp

The introduction of TFA into the TEOS–APTES (tetraethoxysilane–aminopropyltriethoxysilane) structure results in composite membranes with enhanced CO2 permeation properties. acs.orgnii.ac.jp For instance, membranes prepared with 2 and 5 mol % APTES in the presence of TFA have demonstrated CO2/N2 selectivity of 15 and 35, respectively. acs.orgnii.ac.jp This improvement is attributed to both the increased pore volume and the altered surface chemistry due to the formation of amide groups, which act as CO2-philic sites. researchgate.net While TFA significantly controls the reaction kinetics of silica sols, it has been observed that there is a lack of bond formation between fluorine and silica. acs.org

Surface Modification and Functionalization Methodologies

Trifluoroacetic acid and its derivatives are employed in various methodologies for the surface modification and functionalization of materials, particularly those bearing amine groups. One common approach involves the use of trifluoroacetic anhydride (B1165640) (TFAA) for the chemical derivatization of surface amine groups. researchgate.net This method is often used as an analytical tool to enhance the information obtained from X-ray photoelectron spectroscopy (XPS). researchgate.net A gas-phase derivatization protocol using TFAA at ambient pressure has been developed for the efficient and high-yield labeling of amine groups without the formation of unwanted by-products. researchgate.net

Interestingly, while TFAA can react with both primary and secondary amines and hydroxyl groups, a selective modification of amine groups can be achieved. researchgate.net The hydroxyl group derivatized by TFAA can be cleaved by exposure to ammonia (B1221849) vapor, whereas the derivatized amine group remains intact. researchgate.net This selectivity is advantageous for modifying surfaces that contain both hydroxyl and amine functionalities. researchgate.net

Furthermore, trifluoroacetic acid itself can be used in the trifluoroethylation of amines, providing a catalyst-free method to access structurally diverse β-fluoroalkylamines. nih.govnih.gov This reaction can be performed through the direct trifluoroethylation of secondary amines or via a three-component coupling of primary amines, aldehydes, and TFA. nih.govnih.gov The reaction proceeds without the need for rigorous exclusion of moisture or air, making it a practical approach for synthesizing functionalized amines. nih.gov

Supramolecular Assembly and Host-Guest Chemistry Involving Trifluoroacetic Acid and Amines

Trifluoroacetic acid and its interactions with amines play a role in the fields of supramolecular chemistry and host-guest systems, influencing the assembly of molecules and the stability of complexes.

In the context of supramolecular assemblies, the dynamic nature of induced helicity in polymers can be influenced by the presence of strong acids like trifluoroacetic acid. acs.org For instance, in certain polymer systems, an induced helicity that arises from the interaction with chiral amines can be erased by the addition of TFA, which is a stronger acid. acs.org This demonstrates the ability of TFA to disrupt the non-covalent interactions responsible for the supramolecular chirality. acs.org

In host-guest chemistry, the formation of complexes can be driven by hydrogen bonding and electrostatic interactions between host molecules and guest species, which can include amines and their conjugate acids. The interaction between amines and acids like TFA can lead to the formation of salts, which can then be involved in further complexation. For instance, the formation of hydrogen-bonded complexes is a key step in the hierarchical self-assembly of certain supramolecular structures. acs.org

The study of amide bond stability in the presence of trifluoroacetic acid also provides insights into supramolecular structures. acs.orgnih.gov For example, certain peptides can form supramolecular helical structures through intramolecular and intermolecular hydrogen bonding. acs.orgnih.gov The presence of TFA can influence the stability of these structures by affecting the protonation state of amine groups and the integrity of amide bonds. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.